molecular formula C15H14F6N6O3 B11508549 N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine

N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11508549
M. Wt: 440.30 g/mol
InChI Key: GWQXNPMXSAJYLH-UHFFFAOYSA-N
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Description

N-Isopropyl-N’-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring, nitro group, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N’-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N’-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Isopropyl-N’-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-N’-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-N’-phenyl-1,4-phenylenediamine: A related compound with similar structural features but lacking the trifluoromethyl group.

    N,N’-Diphenyl-p-phenylenediamine: Another similar compound used in various chemical applications.

Uniqueness

N-Isopropyl-N’-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C15H14F6N6O3

Molecular Weight

440.30 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-(4-nitrophenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H14F6N6O3/c1-7(2)22-11-24-12(23-8-3-5-9(6-4-8)27(28)29)26-13(25-11)30-10(14(16,17)18)15(19,20)21/h3-7,10H,1-2H3,(H2,22,23,24,25,26)

InChI Key

GWQXNPMXSAJYLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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